1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene
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Overview
Description
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the reaction of 1,3-dichlorobenzene with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting materials are subjected to rigorous reaction conditions in reactors. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form simpler derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled products with extended carbon chains .
Scientific Research Applications
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Similar in structure but with different positioning of the difluoromethoxy group.
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group instead of trifluoromethylthio.
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to its specific arrangement of halogen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H3Cl2F5OS |
---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H |
InChI Key |
MAISZJHSIOHMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)OC(F)F |
Origin of Product |
United States |
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